2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-1-(pyrrolidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(6-pyrazol-1-ylpyridazin-3-yl)oxy-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c19-13(17-7-1-2-8-17)10-20-12-5-4-11(15-16-12)18-9-3-6-14-18/h3-6,9H,1-2,7-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDCHZVIMDOXOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)COC2=NN=C(C=C2)N3C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-1-(pyrrolidin-1-yl)ethanone is a complex organic molecule characterized by its diverse structural components, including a pyridazine ring, a pyrazole moiety, and a piperazine group. Its unique structure suggests significant potential for various biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 273.296 g/mol. The presence of multiple heterocycles and functional groups enhances its reactivity and potential interactions with biological targets.
| Structural Feature | Description |
|---|---|
| Pyridazine Ring | Known for its role in various biological activities, including antimicrobial effects. |
| Pyrazole Moiety | Often associated with anti-inflammatory and analgesic properties. |
| Piperazine Group | Commonly found in many pharmaceutical compounds, known for its versatility in drug design. |
Biological Activity
Research indicates that compounds similar to This compound exhibit significant interactions with various biological targets, including kinases, which are crucial in cellular signaling pathways. The compound's potential activities can be summarized as follows:
Antimicrobial Activity
Studies have shown that derivatives containing pyridazine and pyrazole rings often display antimicrobial properties. For instance, compounds with similar structures have demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, as well as antifungal activity.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
| Escherichia coli | 0.0048 - 0.0195 mg/mL |
| Candida albicans | 0.0048 - 0.039 mg/mL |
Kinase Inhibition
The structural features of this compound suggest potential activity as a kinase inhibitor, which is critical in developing treatments for cancer and inflammatory diseases. Kinases are enzymes that regulate various cellular processes by phosphorylating substrates, and targeting them can lead to therapeutic benefits.
Case Studies
A study on related pyrrolidine derivatives indicated promising antibacterial activity against several strains of bacteria, with some derivatives exhibiting MIC values comparable to established antibiotics . Another investigation highlighted the efficacy of compounds containing similar heterocycles in inhibiting platelet aggregation, suggesting potential applications in cardiovascular therapies .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s key structural differentiators include:
- Pyridazine Core : Unlike pyridine or thiophene analogs, pyridazine’s dual nitrogen atoms enhance dipole interactions and hydrogen bonding, influencing solubility and crystallinity.
- Pyrrolidine Substituent : The cyclic amine may improve bioavailability compared to aryl or alkyl groups in analogs, as seen in ’s oxime ethers.
- Ethanone Linker: The carbonyl group facilitates synthetic modifications, such as oxime formation () or thiazolidine incorporation ().
Comparative Analysis of Analogs
The following table summarizes critical differences between the target compound and structurally related molecules:
Key Findings from Analogs
- Antifungal Activity: Oxime ether derivatives () demonstrate potent activity against Candida tropicalis (MIC: 12.5 μg/mL), suggesting that ethanone derivatives with hydrophilic substituents (e.g., pyrrolidine) may enhance solubility and efficacy .
- Coordination Chemistry : Pyrazole-containing analogs () exhibit metal-binding capabilities, with dimethylpyrazole ligands enabling spin crossover in coordination complexes . The target’s pyrrolidine group could sterically hinder metal coordination compared to smaller substituents.
- Crystallinity and Stability : Sulfur-containing analogs () show robust crystal packing (R factor: 0.068), while dichloropyridinyl derivatives () highlight pyridazine’s role in stabilizing molecular conformations .
Q & A
Q. What are the key synthetic methodologies for 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-1-(pyrrolidin-1-yl)ethanone?
The synthesis typically involves multi-step pathways:
- Step 1 : Functionalization of pyridazine at the 3-position with a pyrazole ring via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
- Step 2 : Introduction of the pyrrolidine-ketone moiety through coupling reactions, such as using 1-(pyrrolidin-1-yl)ethanone derivatives with activating agents like DCC (dicyclohexylcarbodiimide) .
- Step 3 : Final purification via column chromatography and recrystallization to achieve >95% purity .
Key variables : Solvent choice (polar aprotic solvents preferred), reaction time (6–24 hours), and temperature control (60–100°C) .
Q. What analytical techniques are critical for characterizing this compound?
- Structural confirmation : Use high-resolution NMR (¹H, ¹³C, and 2D-COSY) to resolve overlapping signals from pyridazine and pyrrolidine protons .
- Purity assessment : HPLC with UV detection (λ = 254 nm) and MS (ESI+) for molecular ion validation .
- Crystallography : Single-crystal X-ray diffraction to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .
Advanced Research Questions
Q. How can researchers optimize the coupling efficiency between pyridazine and pyrrolidine-ketone moieties?
- Catalyst screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions or organocatalysts for greener synthesis .
- Solvent effects : Compare DMF, THF, and DMSO to balance reactivity and byproduct formation .
- Kinetic studies : Monitor reaction progress via in-situ FTIR to identify rate-limiting steps (e.g., intermediate formation) .
Data contradiction example : Higher temperatures (>100°C) may accelerate coupling but degrade pyridazine rings, necessitating trade-off analysis .
Q. What mechanistic insights exist for the substitution reactions involving the pyridazine core?
- Nucleophilic attack : Pyridazine’s electron-deficient C-6 position facilitates SNAr with pyrazole, as evidenced by DFT calculations showing lower activation energy at this site .
- Steric effects : Bulky substituents on pyrrolidine reduce coupling yields due to hindered access to the reactive center .
- Isotopic labeling : Use deuterated solvents (e.g., D₂O) in NMR to track proton exchange during intermediate formation .
Q. How do structural modifications influence bioactivity?
- Pyrazole variations : Replacing 1H-pyrazole with 3,5-dimethylpyrazole (as in ) increases lipophilicity, enhancing blood-brain barrier penetration in neuropharmacology studies .
- Pyrrolidine substitutions : Introducing sulfonyl groups alters hydrogen-bonding capacity, impacting target binding (e.g., kinase inhibition assays show 2x IC₅₀ improvement) .
Comparative table :
| Modification Site | Example Derivative | Biological Impact |
|---|---|---|
| Pyridazine C-6 | Thiophene substitution | Reduced solubility, increased cytotoxicity |
| Pyrrolidine N-1 | Methylation | Enhanced metabolic stability |
Q. How can researchers resolve contradictions in reported synthetic yields?
- Reproducibility checks : Validate moisture-sensitive steps (e.g., anhydrous conditions for SNAr) that may explain yield disparities .
- Byproduct profiling : Use LC-MS to identify dimers or oxidized species that reduce isolated yields .
- Statistical design : Apply DOE (Design of Experiments) to rank variables (e.g., solvent purity, catalyst loading) affecting outcomes .
Q. What strategies are recommended for studying structure-activity relationships (SAR)?
- Fragment-based design : Synthesize truncated analogs (e.g., pyridazine-only or pyrrolidine-only fragments) to isolate pharmacophore contributions .
- Computational modeling : Perform docking studies with targets like GABA receptors or PDE inhibitors to prioritize synthetic targets .
- ADME profiling : Use in vitro assays (e.g., microsomal stability, Caco-2 permeability) to correlate structural features with pharmacokinetics .
Methodological Notes
- Key references : Relied on peer-reviewed synthesis protocols (), crystallography data (), and pharmacological studies ().
- Data integrity : Cross-validated analytical methods (e.g., NMR + X-ray) to address structural ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
